1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) azetidine-1,2-dicarboxylate
Description
This compound is a functionalized azetidine dicarboxylate featuring a tert-butyl carbamate group at position 1 and a 1,3-dioxoisoindolin-2-yl moiety at position 2. Key properties include:
- Molecular formula: C₁₉H₂₂N₂O₆
- Molecular weight: 374.40 g/mol
- CAS No.: 2248275-42-3 The azetidine core (a four-membered saturated nitrogen heterocycle) introduces ring strain, enhancing reactivity for further functionalization. The 1,3-dioxoisoindolin-2-yl group contributes aromaticity and planar rigidity, which may influence crystallinity and intermolecular interactions .
Properties
CAS No. |
2248257-80-7 |
|---|---|
Molecular Formula |
C17H18N2O6 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-(1,3-dioxoisoindol-2-yl) azetidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H18N2O6/c1-17(2,3)24-16(23)18-9-8-12(18)15(22)25-19-13(20)10-6-4-5-7-11(10)14(19)21/h4-7,12H,8-9H2,1-3H3 |
InChI Key |
HNFBLZACBBDTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) azetidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group and a dioxoisoindole moiety, which contributes to its biological properties. The molecular formula is , and it has a molecular weight of approximately 327.35 g/mol. The compound is typically synthesized through organic reactions involving azetidine and isoindole derivatives.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of key enzymes involved in inflammatory pathways, particularly through inhibition of TNF-alpha production.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antibacterial activity against several strains, including Mycobacterium tuberculosis.
- Cytotoxicity : In vitro assays have demonstrated that the compound can induce cytotoxic effects in various cancer cell lines.
Anticancer Activity
A study evaluated the cytotoxic effects of the compound on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The results indicated that the compound exhibited significant antiproliferative activity with IC50 values ranging from 5 to 15 µM across different cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 | 10 |
| SK-Hep-1 | 8 |
| NUGC-3 | 12 |
Antimicrobial Activity
In antimicrobial studies, the compound was tested against various bacterial strains. It demonstrated notable activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Mycobacterium tuberculosis | 4 |
Case Studies
- Case Study on Inflammatory Diseases : A research group investigated the effects of the compound in a murine model of rheumatoid arthritis. The administration of the compound resulted in reduced inflammation and joint swelling, suggesting its potential as an anti-inflammatory agent.
- Neuroprotective Effects : Another study focused on the neuroprotective properties of the compound in models of neurodegeneration. Results indicated that it could mitigate oxidative stress-induced neuronal damage.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Compound B8 : 1-(tert-Butyl) 2-(4,5,6,7-Tetrachloro-1,3-dioxoisoindolin-2-yl) (2S,3R)-3-(4-Bromophenyl)azetidine-1,2-dicarboxylate
- Key differences :
1-tert-Butyl 2-Methyl Pyrrolidine-1,2-dicarboxylate
- Key differences :
Functional Group Variations
1-tert-Butyl 2-Ethyl 3-Aminoazetidine-1,2-dicarboxylate
- Key differences: Substituent: Amino group replaces the isoindole-dione moiety.
tert-Butyl 3-(2-Bromoethyl)azetidine-1-carboxylate
- Key differences :
Physicochemical Properties
Preparation Methods
Boc Protection of Azetidine Precursors
A critical first step involves the introduction of the Boc group to the azetidine nitrogen. In Example 3 of CN111362852A, 3,3-dimethoxyazetidine (IVa) is treated with di-tert-butyl dicarbonate (Boc₂O) in methylene chloride, catalyzed by triethylamine (TEA), to yield 1-tert-butoxycarbonyl-3,3-dimethoxyazetidine (Va) at 91% yield. This reaction proceeds via nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl of Boc₂O, with TEA scavenging the generated HCl.
Reaction Conditions
| Reagent | Quantity | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Boc₂O | 102.5 mmol | CH₂Cl₂ | 10–40°C | 91% |
| 3,3-Dimethoxyazetidine | 85.4 mmol | CH₂Cl₂ | 10–40°C | – |
Hydrolysis of Dimethoxyazetidine to Azetidinone
Subsequent hydrolysis of the dimethoxy group in Va is achieved using aqueous citric acid in ethyl acetate, yielding 1-tert-butoxycarbonyl-3-azetidinone (Ia) at 85.4% yield. This step converts the ketal-protected azetidine into a reactive ketone, facilitating further functionalization.
Optimization Insight
-
Solvent Choice : Ethyl acetate enhances solubility of intermediate Va while avoiding side reactions.
-
Acid Selection : Citric acid provides mild acidity, preventing Boc group cleavage.
Coupling with Isoindoline-1,3-dione Derivatives
The introduction of the 1,3-dioxoisoindolin-2-yl group at the azetidine 2-position is achieved via nucleophilic acyl substitution. As illustrated in EP2574607A1, isoindoline-1,3-dione derivatives react with activated esters under basic conditions. For example, 3-(1,3-dioxoisoindolin-2-yl)propionitrile undergoes coupling with Boc-protected azetidine carboxylates using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP).
Mechanistic Details
-
Activation : EDCI converts the carboxylic acid into an O-acylisourea intermediate.
-
Catalysis : DMAP accelerates the reaction by stabilizing the transition state.
-
Substitution : The azetidine nitrogen attacks the activated carbonyl, displacing the leaving group.
Scalability and Process Optimization
Crystallization and Purification
Post-synthetic purification is critical for isolating high-purity product. In CN111362852A, hexane is added to the concentrated residue of Ia, followed by cooling to 5–10°C to induce crystallization. This step achieves >85% recovery, with purity confirmed via ¹H NMR and LCMS.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis under gradient conditions (10–100% acetonitrile with 0.1% TFA) confirms ≥98% purity, with retention times correlating with synthetic intermediates.
Challenges and Mitigation Strategies
Q & A
Q. What are the recommended synthetic routes for preparing 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) azetidine-1,2-dicarboxylate?
Methodological Answer: The synthesis typically involves multi-step strategies, leveraging azetidine and isoindole derivatives as precursors. Key steps include:
Azetidine Functionalization : Introduce the tert-butyl and carboxylate groups via nucleophilic substitution or esterification under anhydrous conditions. Triethylamine is often used as a catalyst .
Isoindole Coupling : React the azetidine intermediate with 1,3-dioxoisoindoline using coupling reagents (e.g., DCC or EDC) in dichloromethane or THF .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
Q. Table 1: Representative Synthesis Conditions
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXT for structure solution and SHELXL for refinement) is critical:
Data Collection : Use a single crystal (0.2–0.3 mm³) mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
Structure Solution : SHELXT automates space-group determination and initial model generation .
Refinement : SHELXL refines atomic positions, anisotropic displacement parameters, and validates geometry (e.g., R-factor < 0.05 for high-resolution data) .
Validation : Check for residual electron density and correct torsional angles using CCDC validation tools .
Advanced Research Questions
Q. How can researchers resolve discrepancies between NMR and X-ray crystallographic data for this compound?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotational isomers) or crystal packing. To address:
Dynamic NMR Analysis : Perform variable-temperature ¹H/¹³C NMR to detect conformational exchange broadening .
DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths/angles to identify static vs. dynamic distortions .
Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning in X-ray data .
Case Study : A pyrrolidine analog showed ¹H NMR splitting due to hindered rotation, resolved by VT-NMR ().
Q. How to design experiments to investigate the biological activity of this compound?
Methodological Answer:
Enzyme Inhibition Assays : Screen against proteases (e.g., trypsin-like enzymes) using fluorogenic substrates. The isoindole moiety may act as a transition-state mimic .
Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., BODIPY) and track localization via confocal microscopy .
SAR Analysis : Compare activity with analogs (e.g., piperidine or pyrrolidine derivatives) to identify critical substituents .
Q. Table 2: Structural Comparisons for SAR
| Compound | Core Structure | Key Substituents | Bioactivity (IC₅₀) |
|---|---|---|---|
| Target compound | Azetidine | tert-Butyl, isoindole | Under investigation |
| Piperidine analog | Piperidine | Methyl, ethyl | 12 µM (enzyme X) |
| Pyrrolidine analog | Pyrrolidine | Difluoro, ethyl | 25 µM (enzyme X) |
Q. What computational strategies are recommended to model interactions between this compound and biological targets?
Methodological Answer:
Docking Studies : Use AutoDock Vina with high-resolution X-ray structures (from SHELXL) of target proteins. The isoindole group may form π-π interactions .
MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and solvation effects .
QM/MM Optimization : Refine active-site interactions using Gaussian09 for quantum regions and CHARMM for the protein .
Q. How to address purification challenges due to the compound’s steric bulk and polarity?
Methodological Answer:
HPLC Optimization : Use a C18 column with isopropanol/water (0.1% TFA) gradient to resolve diastereomers .
Crystallization Screening : Test solvents (e.g., acetone/hexane) to exploit tert-butyl hydrophobicity .
Centrifugal Partition Chromatography : Separate closely related impurities using ethyl acetate/butanol/water ternary systems .
Q. What stability studies are critical for long-term storage of this compound?
Methodological Answer:
Forced Degradation : Expose to UV light (ICH Q1B), pH 3–9 buffers, and 40°C/75% RH for 4 weeks .
LC-MS Monitoring : Track degradation products (e.g., hydrolysis of tert-butyl ester) using a QTOF mass spectrometer .
Cryopreservation : Store at -20°C under argon with molecular sieves to prevent moisture uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
